molecular formula C22H20N4O4S2 B2430975 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 689262-95-1

2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2430975
CAS No.: 689262-95-1
M. Wt: 468.55
InChI Key: PPYMNALJHFQLMV-UHFFFAOYSA-N
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Description

2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O4S2 and its molecular weight is 468.55. The purity is usually 95%.
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Scientific Research Applications

Potent Dual Inhibitors

  • Research Focus : Investigation as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR).
  • Findings : Identified as highly potent against human TS and DHFR, suggesting significant potential in cancer treatment due to these dual inhibitory properties.
  • Source : (Gangjee et al., 2008).

Antitumor Activity

  • Research Focus : Synthesis and evaluation of antitumor activity.
  • Findings : Demonstrated potent anticancer activity, comparable to standard drugs like doxorubicin, on various human cancer cell lines.
  • Source : (Hafez & El-Gazzar, 2017).

Crystal Structure Analysis

  • Research Focus : Examining the crystal structures of related compounds.
  • Findings : Provided insights into the molecular conformation and interactions, crucial for understanding drug-receptor interactions.
  • Source : (Subasri et al., 2016).

Antibacterial and Anticancer Evaluation

  • Research Focus : Synthesizing derivatives and evaluating their antimicrobial and anticancer activities.
  • Findings : Some derivatives showed significant activity against microbial strains and cancer cell lines.
  • Source : (Verma & Verma, 2022).

Molecular Docking Studies

  • Research Focus : Utilizing molecular docking to predict interactions with biological targets.
  • Findings : This approach aids in the design of compounds with enhanced biological activity.
  • Source : (Kumari et al., 2017).

Synthesis and Evaluation of Derivatives

  • Research Focus : Exploring synthesis routes and evaluating biological activities of various derivatives.
  • Findings : Provides a foundation for developing new drugs with improved efficacy and selectivity.
  • Source : (Brown & Waring, 1977).

Development of Antifolate Agents

  • Research Focus : Design and synthesis of classical antifolates as potential antitumor agents.
  • Findings : Revealed the potential of these compounds as dual inhibitors of DHFR and TS, important in cancer therapy.
  • Source : (Gangjee et al., 2005).

Properties

IUPAC Name

2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S2/c1-14-11-18-20(32-14)21(28)25(12-15-5-3-2-4-6-15)22(24-18)31-13-19(27)23-16-7-9-17(10-8-16)26(29)30/h2-10,14H,11-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYMNALJHFQLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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